molecular formula C18H29Cl2NO B1423961 3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-65-8

3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1423961
CAS RN: 1220030-65-8
M. Wt: 346.3 g/mol
InChI Key: QHFIUYHUVJFPLH-UHFFFAOYSA-N
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Description

“3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C18H29Cl2NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring (a six-membered ring with one nitrogen atom), an ethyl group, and a phenoxy group that is substituted with a chlorine atom and a tert-pentyl group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Cytotoxic and Anticancer Agents

A study by Dimmock et al. (1998) explored the synthesis of a series of piperidine hydrochlorides, which displayed significant cytotoxicity toward various cells, including human tumors. This indicates the potential of piperidine derivatives, like the one , in cancer treatment research (Dimmock et al., 1998).

Impurities in Pharmaceutical Products

Research by Liu et al. (2020) on cloperastine hydrochloride, a piperidine derivative, identified and quantified impurities in the drug. This suggests the importance of understanding the chemical composition and potential impurities of piperidine hydrochlorides in pharmaceuticals (Liu et al., 2020).

Selective Serotonin Reuptake Inhibitor (SSRI) Properties

Paroxetine hydrochloride, another piperidine derivative, is a selective serotonin reuptake inhibitor. The study by Germann et al. (2013) details its application in treating various disorders, providing insight into how similar compounds may be used in neuropsychiatric research (Germann et al., 2013).

Synthesis and Pharmacological Testing

Bachmann and Jenkins (1951) conducted a study on the synthesis of disubstituted piperidine hydrochlorides for pharmacological testing. This research underscores the ongoing exploration of piperidine derivatives in various pharmacological applications (Bachmann & Jenkins, 1951).

Application in Polymer Science

Reddy et al. (2021) synthesized novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including piperidine catalyzed products, for copolymerization with styrene. This application extends into the field of polymer science and materials engineering (Reddy et al., 2021).

Allosteric Modulation in Neuroscience

Price et al. (2005) studied novel compounds at the cannabinoid CB1 receptor, which included a piperidine derivative. This research is significant for understanding allosteric modulation in neuroscience and pharmacology (Price et al., 2005).

properties

IUPAC Name

3-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.ClH/c1-4-18(2,3)15-7-8-17(16(19)12-15)21-11-9-14-6-5-10-20-13-14;/h7-8,12,14,20H,4-6,9-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIUYHUVJFPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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